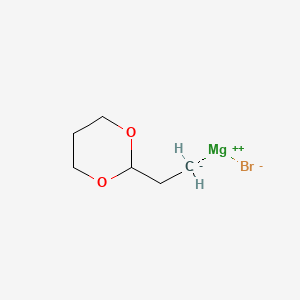
(1,3-Dioxan-2-ylethyl)magnesium bromide
Overview
Description
(1,3-Dioxan-2-ylethyl)magnesium bromide is a Grignard reagent, a class of organomagnesium compounds widely used in organic synthesis. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various complex molecules.
Mechanism of Action
Target of Action
(1,3-Dioxan-2-ylethyl)magnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic synthesis. They are strong nucleophiles and bases, and their primary targets are electrophilic carbon atoms, particularly carbonyl groups in aldehydes, ketones, and esters .
Mode of Action
The compound interacts with its targets through a process known as Grignard reaction . In this reaction, the carbon-magnesium bond in the Grignard reagent behaves as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the generation of a variety of organic compounds .
Biochemical Pathways
The Grignard reaction is a cornerstone in organic synthesis, enabling the formation of complex molecules from simpler precursors . It is involved in the synthesis of a wide range of biochemical compounds, including alcohols, carboxylic acids, and others . The downstream effects include the production of these compounds, which can serve as key intermediates in various biochemical pathways.
Pharmacokinetics
It’s worth noting that grignard reagents, including this compound, are generally sensitive to moisture and air . They are usually prepared and used in anhydrous, oxygen-free conditions to prevent decomposition .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through the Grignard reaction . This includes the preparation of enamides and the synthesis of trisubstituted allenes . It is also used in the synthesis of febrifugine based antimalarial drugs .
Action Environment
The action, efficacy, and stability of this compound are highly dependent on the environmental conditions. The compound is sensitive to moisture and air, and it reacts violently with water . Therefore, it must be handled under anhydrous and oxygen-free conditions . The reaction temperature can be controlled below room temperature .
Biochemical Analysis
Biochemical Properties
(1,3-Dioxan-2-ylethyl)magnesium bromide plays a crucial role in biochemical reactions, primarily through its function as a strong nucleophile. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. For instance, it can react with carbonyl-containing biomolecules, such as aldehydes and ketones, to form alcohols. This interaction is essential in the synthesis of complex organic molecules, including pharmaceuticals and natural products .
Cellular Effects
The effects of this compound on cells are significant due to its reactivity. It can influence cellular processes by modifying biomolecules within the cell. For example, it can alter cell signaling pathways by interacting with signaling molecules, potentially affecting gene expression and cellular metabolism. The compound’s ability to form new carbon-carbon bonds can lead to changes in the structure and function of cellular components .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic addition reactions. It binds to electrophilic centers in biomolecules, such as carbonyl groups, leading to the formation of new bonds. This mechanism is fundamental in organic synthesis, allowing the creation of complex molecules from simpler precursors. The compound’s reactivity is attributed to the presence of the magnesium atom, which enhances its nucleophilicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. The compound is typically stable when stored under appropriate conditions, such as in an inert atmosphere and at low temperatures. Prolonged exposure to moisture or air can lead to its degradation, reducing its effectiveness in biochemical reactions. Long-term studies have shown that the compound can maintain its reactivity for extended periods when stored correctly .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic effects, such as irritation to tissues and potential disruption of cellular functions. Studies have indicated that there is a threshold beyond which the compound’s toxicity increases, necessitating careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. The compound’s role in these pathways is crucial for the synthesis of complex organic molecules, which are essential for various biochemical processes. Its reactivity allows it to participate in multiple steps of metabolic pathways, influencing the overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution is essential for its function in biochemical reactions, as it needs to reach the target sites where these reactions occur .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it ensures that the compound is present at the sites where it can participate in biochemical reactions. The compound’s ability to localize within cells enhances its effectiveness in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1,3-Dioxan-2-ylethyl)magnesium bromide is typically prepared by reacting (1,3-dioxan-2-ylethyl) bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
(1,3-Dioxan-2-ylethyl) bromide+Mg→(1,3-Dioxan-2-ylethyl)magnesium bromide
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred vigorously to ensure complete dissolution of magnesium and efficient reaction with the bromide compound.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxan-2-ylethyl)magnesium bromide primarily undergoes nucleophilic addition reactions, characteristic of Grignard reagents. These reactions include:
Addition to Carbonyl Compounds: Reacts with aldehydes, ketones, and esters to form alcohols.
Formation of Carbon-Carbon Bonds: Reacts with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters.
Solvents: Anhydrous THF or diethyl ether.
Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control the exothermic nature of the reactions.
Major Products
Alcohols: From the addition to aldehydes and ketones.
Complex Organic Molecules: From reactions with various electrophiles, leading to the formation of more complex structures.
Scientific Research Applications
Chemistry
In organic synthesis, (1,3-Dioxan-2-ylethyl)magnesium bromide is used to prepare a variety of compounds, including:
Enamides: Through Grignard addition-acylation methods.
Trisubstituted Allenes: By reacting with propargylic ammonium salts.
Antimalarial Drugs: As a key intermediate in the synthesis of febrifugine-based compounds.
Biology and Medicine
The compound’s ability to form complex molecules makes it valuable in medicinal chemistry for the synthesis of potential therapeutic agents.
Industry
In the pharmaceutical and agrochemical industries, this compound is used to synthesize intermediates for various active ingredients.
Comparison with Similar Compounds
Similar Compounds
- (1,3-Dioxolan-2-ylmethyl)magnesium bromide
- 2-Thienylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
Uniqueness
Compared to other Grignard reagents, (1,3-Dioxan-2-ylethyl)magnesium bromide offers unique reactivity due to the presence of the dioxane ring, which can influence the electronic properties and steric hindrance of the reagent. This can lead to different selectivities and yields in synthetic applications .
Properties
IUPAC Name |
magnesium;2-ethyl-1,3-dioxane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2.BrH.Mg/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTDOBDFYXFIPN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1OCCCO1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452623 | |
| Record name | (1,3-Dioxan-2-ylethyl)magnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-44-6 | |
| Record name | (1,3-Dioxan-2-ylethyl)magnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-Dioxan-2-ylethyl)magnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol](/img/structure/B3337658.png)

![N,N-bis[(1R)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3337672.png)
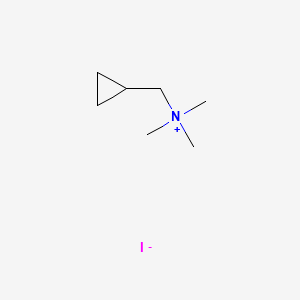
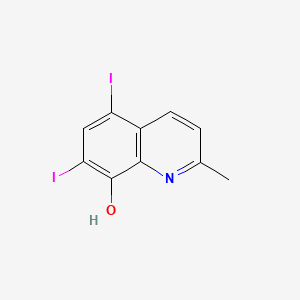
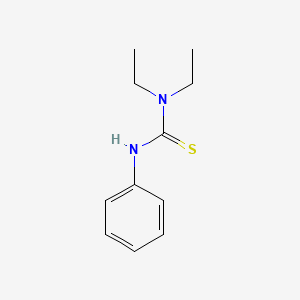
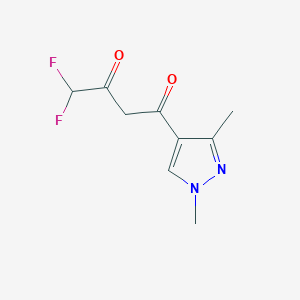
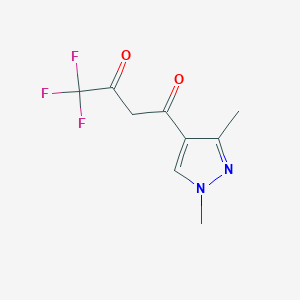

![1-methoxycarbonylethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate](/img/structure/B3337705.png)

